![molecular formula C8H6ClN3O2 B1466961 Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1224944-51-7](/img/structure/B1466961.png)

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Übersicht

Beschreibung

“Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a research chemical . It has the InChI code 1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3 .

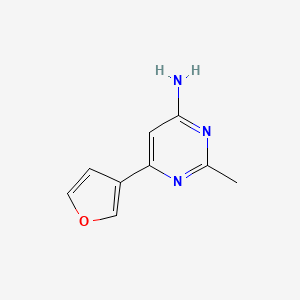

Molecular Structure Analysis

The molecular structure of “Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” can be represented by the formulaC8H6ClN3O2 . The presence of the cross-peak between protons H5 and H7 for similar compounds indicates their spatial proximity, which is possible only in the case of the cis-configuration of methyl substituents at positions five and seven . Physical And Chemical Properties Analysis

“Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a solid substance . It has a molecular weight of 211.61 . The compound is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Biological Imaging

This compound is part of a family of pyrazolo[1,5-a]pyrimidines identified for their potential in optical applications. They exhibit tunable photophysical properties, making them suitable for use as fluorescent probes in biological imaging . These probes can help in studying the dynamics of intracellular processes and are crucial in visualizing cellular functions in real-time.

Chemosensors

Due to the presence of heteroatoms in their structure, these compounds can act as potential chelating agents for ions. This characteristic allows them to be used as chemosensors, which are vital in detecting the presence of specific ions or molecules within a sample .

Antiviral and Antitumor Agents

Structurally similar to nucleic bases, derivatives of this compound may act as metabolites and have potential as antiviral and antitumor agents. Their cytotoxic activity against various carcinoma cells makes them candidates for cancer treatment research .

Drug Design

The pyrazolo[1,5-a]pyrimidine moiety is widely used in the design of small molecules with diverse biological activity. It is found in the structure of drugs like indiplon, zaleplon, presatovir, dinaciclib, and anagliptin, indicating its versatility in pharmaceutical applications .

Anticancer Activity

Pyrimidine derivatives, including those related to Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, have shown promising anticancer activity. They lead to cell death by apoptosis as they inhibit the CDK enzyme, which is a crucial target in cancer therapy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

are a family of compounds that have been identified as strategic for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . They have been used in the creation of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Eigenschaften

IUPAC Name |

methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJUGKZMZUVEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2N=C(C=CN2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728727 | |

| Record name | Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

1224944-51-7 | |

| Record name | Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)

![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)

![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)

![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466889.png)

![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)